molecular formula C20H21Cl2N3OS B12753100 4(3H)-Quinazolinone, 7-chloro-3-(3-chloro-2-methylphenyl)-2-((3-(dimethylamino)propyl)thio)- CAS No. 118449-23-3

4(3H)-Quinazolinone, 7-chloro-3-(3-chloro-2-methylphenyl)-2-((3-(dimethylamino)propyl)thio)-

Cat. No.: B12753100
CAS No.: 118449-23-3
M. Wt: 422.4 g/mol
InChI Key: FFTSJFCINJLDDR-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 7-chloro-3-(3-chloro-2-methylphenyl)-2-((3-(dimethylamino)propyl)thio)- is a complex organic compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone derivatives typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives (anthranilic acid derivatives). For instance, anthranilic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates, which undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones. These benzoxazinones are then treated with ammonia solution to yield quinazolinone derivatives .

Industrial Production Methods

Industrial production methods for 4(3H)-Quinazolinone derivatives often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets industrial standards for pharmaceutical and chemical applications .

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, each with unique biological and chemical properties .

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone derivatives involves interaction with specific molecular targets and pathways. For example, some derivatives inhibit the activity of enzymes such as EGFR kinase, leading to anticancer effects. The compound induces apoptosis in cancer cells by disrupting cellular signaling pathways .

Properties

CAS No.

118449-23-3

Molecular Formula

C20H21Cl2N3OS

Molecular Weight

422.4 g/mol

IUPAC Name

7-chloro-3-(3-chloro-2-methylphenyl)-2-[3-(dimethylamino)propylsulfanyl]quinazolin-4-one

InChI

InChI=1S/C20H21Cl2N3OS/c1-13-16(22)6-4-7-18(13)25-19(26)15-9-8-14(21)12-17(15)23-20(25)27-11-5-10-24(2)3/h4,6-9,12H,5,10-11H2,1-3H3

InChI Key

FFTSJFCINJLDDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=O)C3=C(C=C(C=C3)Cl)N=C2SCCCN(C)C

Origin of Product

United States

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